molecular formula C24H25N3O3S2 B2587054 4-methoxy-N-[(4-methylphenyl)carbamothioyl]-N'-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide CAS No. 173276-36-3

4-methoxy-N-[(4-methylphenyl)carbamothioyl]-N'-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide

Cat. No.: B2587054
CAS No.: 173276-36-3
M. Wt: 467.6
InChI Key: HAEZANSXJVHCIR-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-[(4-methylphenyl)carbamothioyl]-N'-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide is a benzenecarboximidamide derivative featuring a methoxy group at the para position of the benzene ring, a carbamothioyl group linked to a 4-methylphenyl substituent, and a sulfonylmethyl group attached to another 4-methylphenyl moiety.

The inclusion of sulfonyl and carbamothioyl groups in the target compound suggests applications in medicinal chemistry, particularly as sulfonamide derivatives are known for antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name

1-[(E)-C-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonylmethyl]carbonimidoyl]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-17-4-10-20(11-5-17)26-24(31)27-23(19-8-12-21(30-3)13-9-19)25-16-32(28,29)22-14-6-18(2)7-15-22/h4-15H,16H2,1-3H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEZANSXJVHCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=NCS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N/C(=N/CS(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-[(4-methylphenyl)carbamothioyl]-N'-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S₂
  • Molecular Weight : 382.49 g/mol

Structural Features

FeatureDescription
Functional GroupsCarbamothioyl, sulfonamide, amide
Aromatic RingsTwo para-substituted phenyl groups
Methoxy GroupPresent at the 4-position on one phenyl ring

Antimicrobial Activity

Recent studies have indicated that derivatives of carbamothioyl compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi.

  • Study Findings : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

Antiviral Properties

Research into antiviral activities has shown that similar compounds can inhibit viral replication. For instance, derivatives of phenylbenzamide have been reported to possess antiviral effects against Hepatitis B virus (HBV) and other viruses.

  • Mechanism of Action : These compounds may enhance intracellular levels of antiviral proteins such as APOBEC3G, which play a crucial role in inhibiting viral replication.

Cytotoxicity and Selectivity

While exploring the cytotoxic effects of this compound, it was found to exhibit selective toxicity towards cancer cell lines compared to normal cells.

  • Case Study : A study involving various cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells while sparing normal fibroblasts, indicating a promising therapeutic window for anticancer applications.

Table of Biological Activities

Activity TypeTarget Organisms/CellsResultReference
AntimicrobialS. aureus, E. coliGrowth inhibition
AntiviralHBVViral replication inhibition
CytotoxicityBreast cancer cellsInduced apoptosis

Mechanistic Insights

  • Intracellular Signaling : The compound may modulate signaling pathways involved in cell survival and death.
  • Enzyme Inhibition : Potential inhibition of key enzymes related to pathogen metabolism or cancer cell proliferation has been suggested.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares structural motifs with several classes of molecules:

  • Sulfonamide derivatives : The [(4-methylphenyl)sulfonyl]methyl group is analogous to sulfonamide drugs, such as the antimicrobial agent 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide .
  • Carboximidamide derivatives : The benzenecarboximidamide core is structurally similar to 3-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxybenzenecarboximidamide , which exhibits hydroxamic acid-like properties .

Molecular Data Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if reported) Reference
Target Compound C₂₄H₂₆N₄O₃S₂ 506.62 g/mol Methoxy, carbamothioyl, sulfonylmethyl Not explicitly reported
N-((4-(N-carbamimidoylsulfamoyl)phenyl)carbamothioyl)-4-methoxybenzamide C₁₆H₁₇N₅O₄S₂ 407.47 g/mol Carbamimidoyl, carbamothioyl, sulfamoyl Not reported
3-[[(4-Chlorophenyl)sulfonyl]methyl]-N-hydroxybenzenecarboximidamide C₁₄H₁₃ClN₂O₃S 324.78 g/mol Sulfonylmethyl, hydroxy, amidoxime Potential hydroxamate-like chelation
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₈H₁₉N₃O₄S₂ 421.50 g/mol Sulfonamide, oxazole Antimicrobial activity

Key Differences and Implications

The carbamothioyl group (C=S) may confer tautomerism, as observed in triazole-thione systems , whereas the sulfamoyl group in is more rigid.

Synthetic Pathways :

  • The target compound likely follows a multi-step synthesis involving:

  • Friedel-Crafts sulfonylation (as in ).
  • Nucleophilic addition of isothiocyanates to hydrazides (analogous to ).
  • S-alkylation or cyclization steps to install the carbamothioyl and sulfonylmethyl groups.

Spectroscopic Characterization :

  • IR Spectroscopy : Expected absorption bands include:

  • C=S stretch at ~1240–1255 cm⁻¹ (carbamothioyl) .
  • S=O stretch at ~1150–1350 cm⁻¹ (sulfonyl) .
  • NH stretches at 3150–3414 cm⁻¹ (amidine and sulfonamide NH) . ¹H/¹³C NMR: Diagnostic signals for methoxy (~δ 3.8 ppm), methylphenyl groups (δ 2.3–2.5 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

Challenges and Opportunities

  • Synthetic Complexity : Multi-step routes may lead to low yields, necessitating optimization (e.g., using palladium catalysts as in ).
  • Tautomerism : The carbamothioyl group may exist in thione-thiol tautomeric forms, affecting reactivity .
  • Crystallographic Studies : Tools like SHELXL and ORTEP-3 could resolve tautomeric or conformational ambiguities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-N-[(4-methylphenyl)carbamothioyl]-N'-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the condensation of 4-methylphenyl isocyanide with a methoxy-substituted benzoyl chloride to form the carbamothioyl intermediate. Subsequent sulfonylation of the methyl group requires careful control of sulfonating agents (e.g., 4-methylbenzenesulfonyl chloride) under anhydrous conditions . Optimizing parameters like solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometry of reagents can improve yields. For example, using a 1.2:1 molar ratio of sulfonyl chloride to the intermediate minimizes side reactions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign peaks for methoxy (-OCH₃, δ ~3.8 ppm), sulfonyl (SO₂, δ ~125–130 ppm in ¹³C), and thiourea (C=S, δ ~180 ppm in ¹³C) groups .
  • FT-IR : Confirm C=S (1050–1250 cm⁻¹) and sulfonyl S=O (1350–1450 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight (exact mass ~507.5 Da) and fragmentation patterns .

Q. How does the compound’s topological polar surface area (TPSA) influence its solubility and reactivity?

  • Methodological Answer : The TPSA (~100–110 Ų), calculated from methoxy, sulfonyl, and thiourea groups, predicts moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility. This necessitates solubility enhancement strategies (e.g., co-solvents or nanoparticle formulation) for biological assays. Reactivity with nucleophiles (e.g., thiols) is heightened due to the electrophilic sulfonyl and thiourea moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., tyrosine kinases) by aligning the sulfonyl and carbamothioyl groups in active sites .
  • Molecular Dynamics (MD) : Simulate stability of ligand-target complexes over 100 ns trajectories to assess binding energy (ΔG) and conformational changes .
  • QSAR : Correlate substituent effects (e.g., methyl vs. methoxy groups) with inhibitory activity using Hammett constants or logP values .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Validate IC₅₀ discrepancies by testing purity-controlled batches (HPLC ≥98%) across multiple cell lines .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., EGFR) confirms mechanism specificity .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for precise control of sulfonylation and thiourea formation steps, reducing side reactions (e.g., over-sulfonation) .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate conversions in real time .
  • Workup Optimization : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for scalable purification .

Q. What are the mechanistic pathways for the compound’s potential enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., carbonic anhydrase) to detect binding-induced conformational shifts .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate driving forces .

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